
4-Nitrobenzyl chloride
Overview
Description
4-Nitrobenzyl chloride (CAS: 100-14-1; molecular formula: C₇H₅ClNO₂; molecular weight: 171.58 g/mol) is a nitro-substituted benzyl halide characterized by a nitro group (-NO₂) at the para position of the benzene ring and a reactive chloride group (-Cl) on the benzyl carbon. This compound is widely used as a key intermediate in organic synthesis, particularly in pharmaceutical manufacturing (e.g., Sumatriptan synthesis) . Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the benzylic chloride, facilitating nucleophilic substitution reactions (SN1/SN2) .
Physical properties include a melting point of ~71–73°C and solubility in polar aprotic solvents like methanol and DMF. NMR data (¹H and ¹³C) confirm its structural integrity, with characteristic aromatic proton signals at δ 7.58 (d, J = 8.7 Hz) and δ 8.22 (d, J = 8.7 Hz) and a benzylic CH₂ signal at δ 4.65 (s) .
Preparation Methods
4-Nitrobenzyl chloride can be synthesized through several methods:
Chlorination of 4-nitrotoluene: This method involves the chlorination of 4-nitrotoluene at 190°C without a catalyst to produce this compound.
Nitration of benzyl chloride: This alternative process involves the nitration of benzyl chloride, which co-produces 2-nitrobenzyl chloride and requires a difficult separation stage.
Chemical Reactions Analysis
Hydrolysis to 4-Nitrobenzyl Alcohol
4-NBC undergoes hydrolysis in aqueous media to form 4-nitrobenzyl alcohol. This reaction is catalyzed by imidazole-type ionic liquids (e.g., alkyl methyl imidazole chloride salts with ZnCl₂), achieving high yields under optimized conditions :
Condition | Parameter |
---|---|
Solvent | Water |
Catalyst | 1-Decyl-3-methylimidazolium chloride/ZnCl₂ |
Temperature | 80–100°C |
Reaction Time | 3–8 hours |
Mass Ratio (4-NBC:H₂O) | 1:10–1:20 |
Byproduct Management | HCl absorbed via H₂O recirculation |
The process is scalable, with the aqueous phase recyclable indefinitely, enhancing industrial viability .
Nucleophilic Substitution Reactions
The chloride group in 4-NBC is susceptible to nucleophilic attack, enabling synthesis of derivatives:
-
Crown Ether Synthesis : Reacts with amines to form unsymmetrical N,N′-bis(substituted) 4,13-diaza-18-crown-6-ether derivatives .
-
Alkoxy Derivatives : Substitution with alkoxides yields ethers, though competing elimination pathways may reduce yields under basic conditions .
Elimination Reactions
Under alkaline conditions, 4-NBC undergoes dehydrohalogenation to form stilbene derivatives. Product distribution depends on reaction atmosphere :
Atmosphere | Major Products | Minor Products |
---|---|---|
Nitrogen | 4,4′-Dinitrostilbene, 4-Nitrobenzyl alcohol | Bis(4-nitrobenzyl) ether (trace) |
Air | cis- and trans-4,4′-Dinitrostilbene epoxides | 4-Nitrobenzaldehyde |
Epoxidation in air occurs via intermediate peroxide formation, while nitrogen favors direct elimination .
Radical-Mediated Dimerization
In the presence of radical initiators (e.g., p-dinitrobenzene), 4-NBC participates in electron-transfer reactions, forming dimeric products :
-
Tetrachloro-1,2-bis-(p-nitrophenyl)ethane
-
α,α′-Dichloro-4,4′-dinitrostilbene
-
Bis(4-nitrophenyl)acetylene
Kinetic studies indicate a second-order dependence on 4-NBC concentration, supporting a radical chain mechanism over carbene or carbanion pathways .
Comparative Reactivity with Halides
Reactivity trends for 4-nitrobenzyl halides (X = Cl, Br, I) under basic conditions :
Halide | Reactivity Trend | Dominant Pathway |
---|---|---|
Cl | Moderate | SN2/Radical |
Br | High | Radical |
I | Very High | Radical |
The weaker C–Cl bond in 4-NBC compared to fluoride analogs favors SN2 mechanisms, while bromides and iodides predominantly follow radical pathways due to easier halogen dissociation .
Scientific Research Applications
Organic Synthesis
NBC serves as a key intermediate in various organic reactions:
- Michael Addition : NBC is utilized in Michael addition reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
- Henry Reaction : It acts as a reagent in the Henry reaction, leading to the formation of β-nitro alcohols, which are valuable in further synthetic pathways.
- O-Alkylation and Cycloaddition : NBC participates in O-alkylation reactions and cycloaddition processes, contributing to the development of diverse chemical architectures.
Pharmaceutical Applications
NBC is extensively used in pharmaceutical chemistry:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed as an acylating agent in the synthesis of various APIs, enhancing drug efficacy and specificity.
- Development of Anticancer Agents : Research has shown that derivatives of NBC exhibit anticancer properties, making it a target for drug design .
Biochemical Research
NBC plays a crucial role in biochemical assays:
- Substrate for Glutathione S-Transferase (GST) : NBC is used to determine GST activity, particularly in studies involving detoxification mechanisms in human tissues .
- Model Compound for Drug Metabolism Studies : Its metabolites are analyzed to understand the metabolic pathways of nitro compounds in biological systems.
Case Study 1: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide
In a study published by MDPI, NBC was reacted with 2-(3-chlorophenyl)ethan-1-amine using dichloromethane as a solvent. The reaction yielded N-(3-chlorophenethyl)-4-nitrobenzamide with high efficiency (90% yield), showcasing NBC's utility in amide bond formation .
Case Study 2: Glutathione S-transferase Activity
A study investigated the use of NBC as a substrate for GST assays in Chinese fetal liver samples. The results demonstrated that NBC undergoes reduction by NADPH, providing insights into its role in xenobiotic metabolism and detoxification processes .
Mechanism of Action
4-Nitrobenzyl chloride exerts its effects primarily through nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, allowing nucleophiles to attack the benzyl carbon and replace the chlorine atom. This mechanism is utilized in various synthetic and biological applications, where the compound acts as a substrate or intermediate .
Comparison with Similar Compounds
4-Nitrobenzyl Bromide
Reactivity in Nucleophilic Substitution 4-Nitrobenzyl bromide (C₇H₅BrNO₂) exhibits faster SN2 reactivity than 4-nitrobenzyl chloride due to the bromide ion’s superior leaving group ability. Kinetic studies with n-butylamine in methanol-d₄ at 310 K showed second-order rate constants of 3.3 × 10⁻³ M⁻¹s⁻¹ (bromide) vs. 8.1 × 10⁻⁵ M⁻¹s⁻¹ (chloride) .
Reduction and Catalytic Applications
Both compounds are efficiently reduced to amines using AuCu bimetallic catalysts. However, this compound achieved >90% yield in catalytic hydrogenation, comparable to its bromide counterpart .
Property | This compound | 4-Nitrobenzyl Bromide |
---|---|---|
Rate Constant (M⁻¹s⁻¹) | 8.1 × 10⁻⁵ | 3.3 × 10⁻³ |
Reduction Yield (%) | >90 | 85–89 |
Molecular Weight (g/mol) | 171.58 | 216.02 |
4-Chlorobenzyl Chloride
Structural and Mechanistic Differences
4-Chlorobenzyl chloride (C₇H₆Cl₂) lacks the nitro group, resulting in reduced electrophilicity. X-ray crystallography reveals similar bond angles to this compound but distinct electronic properties due to the absence of the electron-withdrawing nitro group .
Reactivity
The nitro group in this compound lowers the activation energy for nucleophilic substitution compared to 4-chlorobenzyl chloride, making the former more reactive in SN2 mechanisms .
Ortho- and Meta-Nitrobenzyl Chlorides
Isomeric Effects
The position of the nitro group significantly impacts reactivity:
- 2-Nitrobenzyl chloride (ortho) exhibits steric hindrance, reducing SN2 efficiency.
- 3-Nitrobenzyl chloride (meta) shows intermediate reactivity due to less effective conjugation with the benzyl chloride.
Synthetic Utility
this compound is preferred in pharmaceutical synthesis (e.g., Sumatriptan intermediates) due to higher yields (77% in final reduction steps) compared to ortho/meta isomers .
4-Nitrobenzoyl Chloride
Functional Group Comparison 4-Nitrobenzoyl chloride (C₇H₄ClNO₃) features a chloride on the carbonyl carbon instead of the benzyl carbon. This structural difference makes it a potent acylating agent rather than an alkylating agent.
Applications While this compound is used in alkylation and protection strategies , 4-nitrobenzoyl chloride is employed in peptide coupling and synthesis of active esters .
Biological Activity
4-Nitrobenzyl chloride (NBC) is an organic compound characterized by its nitro group attached to a benzyl chloride structure. Its molecular formula is C₇H₆ClNO₂, and it has a molar mass of 171.6 g/mol. This compound is of significant interest in organic chemistry due to its reactivity and potential applications in various biological contexts, including as a precursor for synthesizing more complex molecules.
This compound is a solid at room temperature, typically appearing as a whitish to light yellow crystalline powder. It has a melting point of 70-73 °C and is soluble in organic solvents. The presence of the nitro group significantly influences its chemical reactivity, particularly in nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its ability to form radical anions and engage in various chemical reactions, including nucleophilic substitutions and radical processes. Studies have shown that radical anions derived from NBC exhibit unique reactivity patterns, which are crucial for understanding their biological implications.
- Radical Anion Formation : The radical anion of this compound can be generated through electrochemical methods or pulse radiolysis. This radical species has been observed to decay via second-order kinetics, which is indicative of its reactivity in biological systems .
- Reactivity with Nucleophiles : NBC acts as an electrophile, making it susceptible to nucleophilic attack. This property is exploited in synthetic organic chemistry to produce various derivatives that may exhibit biological activity.
- Toxicological Aspects : The compound is noted for its corrosive properties, particularly when ingested or upon contact with skin, leading to severe burns . Its toxicological profile necessitates careful handling and assessment in laboratory settings.
Case Studies and Research Findings
Several studies have focused on the reactivity and potential applications of this compound:
- Electrochemical Studies : Research indicates that the radical anions formed from NBC can participate in various redox reactions, influencing their behavior in biological systems. For instance, pulse radiolysis studies have demonstrated that the radical anion exhibits a lifetime that allows for direct observation under specific conditions .
- Synthesis of Bioactive Compounds : NBC has been utilized as a precursor for synthesizing biologically active compounds such as dinitrostilbene derivatives. These derivatives have shown promise in pharmaceutical applications due to their unique biological activities .
- Environmental Impact : Although NBC is not classified as hazardous to aquatic environments under certain concentrations, its persistence and potential bioaccumulation warrant further investigation into its ecological effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₇H₆ClNO₂ |
Molar Mass | 171.6 g/mol |
Melting Point | 70-73 °C |
Toxicity (oral ATE) | 1.809 mg/kg |
Solubility | Soluble in organic solvents |
Q & A
Q. Basic: What methods are used to synthesize and characterize 4-nitrobenzyl chloride?
Answer:
this compound is synthesized via chlorination of 4-nitrobenzyl alcohol using agents like thionyl chloride (SOCl₂) or HCl in ionic liquid systems, yielding colorless crystals after precipitation in cyclohexane . Characterization includes:
- 1H-NMR (CDCl₃): δ 4.65 (s, 2H, -CH₂-Cl), 7.57 (d, 2H, J = 8.7 Hz), 8.23 (d, 2H, J = 8.7 Hz) .
- 13C-NMR (CDCl₃): δ 44.7 (-CH₂-Cl), 124.1–147.9 (aromatic carbons) .
- ATR-IR : Peaks at 2919 cm⁻¹ (C-H stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Purity is validated via titrimetric assays using AgNO₃, where the AgCl precipitate mass correlates with the compound’s purity (conversion factor: 1.1972) .
Q. Basic: What is the mechanistic basis for nucleophilic substitution reactions involving this compound?
Answer:
Reactions with nucleophiles (e.g., n-butylamine) follow an SN2 mechanism , confirmed by ¹H-NMR kinetic studies. The rate constant for this compound with n-butylamine in methanol is at elevated temperatures. The leaving group (Cl⁻) and electron-withdrawing nitro group stabilize the transition state, enhancing reactivity . NMR data show a single product (secondary amine) when nucleophile is in excess, but tertiary amine formation occurs under electrophile-rich conditions .
Q. Advanced: How can researchers resolve contradictions between SN2 and radical-based mechanisms in alkylation reactions?
Answer:
Contradictory mechanisms arise in reactions like dialkylation of ethyl nitroacetate. While SN2 dominates in amine substitutions, radical pathways are implicated in alkylation reactions. To test for radical intermediates:
- Inhibition experiments : Adding 1,4-dinitrobenzene (radical scavenger) suppresses product formation, confirming radical anion intermediates .
- Kinetic outliers : Unexpected yield increases (e.g., 50% with this compound vs. lower yields with bromide analogs) suggest non-classical pathways .
Q. Advanced: How do reaction conditions influence product distribution in nucleophilic substitutions?
Answer:
- Nucleophile/electrophile ratio : Excess n-butylamine yields secondary amines, while excess this compound leads to tertiary amines via sequential substitution .
- Solvent polarity : Polar solvents (e.g., methanol) stabilize SN2 transition states, while non-polar media may favor side reactions .
- Temperature : Higher temperatures (e.g., 50°C) accelerate reaction rates but risk decomposition, necessitating real-time NMR monitoring .
Q. Advanced: What green chemistry approaches improve the synthesis of this compound?
Answer:
Ionic liquids (e.g., [BMIM]Cl) enable halodehydroxylation of 4-nitrobenzyl alcohol with reduced waste. GC-MS analysis confirms 100% conversion to this compound without byproducts, offering a solvent-free alternative to traditional methods .
Q. Basic: How is titrimetric analysis used to assess this compound purity?
Answer:
A validated assay involves reacting this compound with AgNO₃ in ethanol. The AgCl precipitate is filtered, dried, and weighed. Purity is calculated using:
This method ensures >98% purity for research-grade material .
Q. Advanced: How can in vitro models study this compound’s metabolic interactions?
Answer:
Liver cytoplasm assays evaluate glutathione (GSH) conjugation via GST enzymes. Substrate half-life () is measured under inhibitor (e.g., ethacrynic acid) and control conditions. For this compound, in human hepatocytes, aligning with literature values (15 min) .
Q. Advanced: What analytical challenges arise in characterizing complex reaction mixtures?
Answer:
- NMR signal overlap : In reactions with multiple products (e.g., tertiary vs. secondary amines), ¹H-NMR time-course studies at 300 MHz resolve dynamic changes .
- Isomer differentiation : Arylalkylation with FeCl₃ produces isomers (e.g., 2-methyl-4'-nitro-5-tert-butyldiphenylmethane), requiring GC-MS or HPLC for separation .
Q. Advanced: How does electrophile excess alter product regiochemistry in amine reactions?
Answer:
When this compound is in excess, secondary amines undergo further alkylation to form tertiary amines. This is confirmed by NMR spectral shifts:
Q. Advanced: What catalytic systems lead to isomer formation in arylalkylation reactions?
Answer:
FeCl₃-catalyzed reactions with 4-tert-butyltoluene yield isomeric methylnitrodiphenylmethanes. Isomer ratios depend on:
- Electrophile positioning : Para-nitro groups direct substitution to ortho/meta positions.
- Catalyst loading : Higher FeCl₃ concentrations increase electrophilic aromatic substitution rates but reduce selectivity .
Q. Advanced: How is this compound used in enzyme activity studies?
Answer:
Anti-GSTT1 antibodies utilize this compound as a substrate to assay glutathione transferase activity. The compound’s electrophilic CH₂-Cl group reacts with GSH, enabling kinetic profiling via UV-Vis or LC-MS .
Properties
IUPAC Name |
1-(chloromethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNHWXDPDPSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4877 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025745 | |
Record name | 4-Nitrobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzene, 1-(chloromethyl)-4-nitro- is a solid. (EPA, 1998), Plates or needles from alcohol; [HSDB] | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4877 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Nitrobenzyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2668 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992), Sol in alcohol, ether, acetone, benzene | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4877 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5647 (NTP, 1992) - Denser than water; will sink | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4877 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Plates or needles from alcohol | |
CAS No. |
100-14-1 | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4877 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Nitrobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloromethyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(chloromethyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BLD9LVT3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
159.8 °F (EPA, 1998), 71 °C | |
Record name | BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4877 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZENE, 1-CHLOROMETHYL-4-NITRO- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6323 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.